molecular formula C23H19N5O6S B11434042 Benzyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate

Benzyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate

Cat. No.: B11434042
M. Wt: 493.5 g/mol
InChI Key: KCKXSMWIYYSKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a diazino[4,5-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazino[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazino[4,5-d]pyrimidine ring.

    Introduction of the Nitro Group: The nitrophenyl group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Attachment of the Benzyl Group: The benzyl group is typically introduced via benzylation reactions, using benzyl halides and a suitable base.

    Formation of the Sulfanyl Acetate Moiety: This step involves the reaction of the diazino[4,5-d]pyrimidine derivative with a thiol and acetic anhydride to form the sulfanyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The diazino[4,5-d]pyrimidine core may also play a role in binding to nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.

    Benzyl Derivatives: Compounds with benzyl groups but different core structures.

Uniqueness

BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which imparts specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19N5O6S

Molecular Weight

493.5 g/mol

IUPAC Name

benzyl 2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetate

InChI

InChI=1S/C23H19N5O6S/c1-26-20-18(22(30)27(2)23(26)31)21(35-13-17(29)34-12-14-6-4-3-5-7-14)25-19(24-20)15-8-10-16(11-9-15)28(32)33/h3-11H,12-13H2,1-2H3

InChI Key

KCKXSMWIYYSKPI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)OCC4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.